molecular formula C11H10N4O B2554791 6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide CAS No. 848187-28-0

6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2554791
CAS No.: 848187-28-0
M. Wt: 214.228
InChI Key: BVAMZHHKIKEBGK-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a methyl group and a pyridine ring attached via a carboxamide linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide has been studied for various scientific research applications:

Comparison with Similar Compounds

6-methyl-N-(pyridin-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-6-12-7-9(14-8)11(16)15-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAMZHHKIKEBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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